molecular formula C22H27NO5 B14873454 2,4-dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

2,4-dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B14873454
M. Wt: 385.5 g/mol
InChI Key: MHEVSZZOBPSRAM-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a tetrahydropyran ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps. One common approach is the reaction of 2,4-dimethoxybenzoic acid with 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methylamine. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amide group can produce amines.

Scientific Research Applications

2,4-Dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound’s methoxy and amide groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The tetrahydropyran ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzamide: Lacks the tetrahydropyran ring, resulting in different chemical properties.

    4-Methoxyphenyl derivatives: Similar structure but may have different functional groups attached to the benzene ring.

Uniqueness

The presence of both methoxy groups and the tetrahydropyran ring in 2,4-dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide makes it unique compared to other similar compounds.

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

2,4-dimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide

InChI

InChI=1S/C22H27NO5/c1-25-17-6-4-16(5-7-17)22(10-12-28-13-11-22)15-23-21(24)19-9-8-18(26-2)14-20(19)27-3/h4-9,14H,10-13,15H2,1-3H3,(H,23,24)

InChI Key

MHEVSZZOBPSRAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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